molecular formula C8H10FNO B15273813 Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)-

Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)-

Cat. No.: B15273813
M. Wt: 155.17 g/mol
InChI Key: MFGOFGRYDNHJTA-MRVPVSSYSA-N
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Description

Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- is an organic compound with a complex structure that includes a benzene ring, a methanol group, an aminomethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- typically involves multi-step organic reactions. One common method includes the fluorination of benzenemethanol derivatives followed by the introduction of the aminomethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid group.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the aminomethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the aminomethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, alpha-(1-aminoethyl)-
  • Benzenemethanol, alpha-methyl-
  • Benzenemethanol, alpha,alpha-dimethyl-

Uniqueness

Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can increase the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(1S)-2-amino-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1

InChI Key

MFGOFGRYDNHJTA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)F

Origin of Product

United States

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